

Application Notes: Effective Concentration of VO-Ohpic Trihydrate for Cancer Cell Lines

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Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B15606502

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Audience: Researchers, scientists, and drug development professionals.

Introduction

VO-Ohpic trihydrate is a potent, cell-permeable, and reversible noncompetitive inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).^{[1][2]} Its primary mechanism of action involves the inhibition of PTEN's lipid phosphatase activity, which leads to the hyperactivation of the PI3K/Akt/mTOR signaling pathway.^{[1][3]} In specific cancer contexts, particularly in tumors with reduced but not completely lost PTEN expression, **VO-Ohpic trihydrate** does not primarily act as a cytotoxic agent but rather as a "pro-senescence" drug, forcing cancer cells into an irreversible state of growth arrest.^{[4][5]}

These notes provide a summary of the effective concentrations of **VO-Ohpic trihydrate** on various cancer cell lines, detailed protocols for evaluating its effects, and a visualization of the key signaling pathways involved.

Data Presentation: Effective Concentrations of VO-Ohpic Trihydrate

The primary effect of **VO-Ohpic trihydrate** on susceptible cancer cells is the induction of cellular senescence rather than acute cytotoxicity. Therefore, the effective concentration is often reported as the concentration required to inhibit proliferation or induce senescence

markers, rather than a traditional cytotoxic IC50 value. The compound's efficacy is highly dependent on the PTEN expression status of the cancer cell line.[3][4]

Cell Line	Cancer Type	PTEN Status	Effective Concentration / Effect	Incubation Time	Reference
Hep3B	Hepatocellular Carcinoma	Low Expression	Inhibits cell viability and proliferation; Induces senescence. Effective range 0-5 μ M. 500 nM used to induce G2/M arrest.	72 hours	[3][4]
PLC/PRF/5	Hepatocellular Carcinoma	High Expression	Minor inhibition of cell viability and proliferation compared to Hep3B.	72 hours	[3][4]
SNU475	Hepatocellular Carcinoma	Negative Expression	No significant effect on cell viability or senescence.	72 hours	[3][4]

Note: The enzymatic IC50 of **VO-Ohpic trihydrate** for PTEN is approximately 35-46 nM.[1][3][6] This value reflects the concentration needed to inhibit the protein's activity in a cell-free assay and is significantly lower than the concentrations required to elicit a cellular response.

Signaling Pathway

VO-Ohpic trihydrate inhibits PTEN, which is the primary negative regulator of the PI3K/Akt pathway. This inhibition leads to the accumulation of PIP3, causing downstream activation of Akt and mTOR. Concurrently, activation of the ERK1/2 pathway has also been observed. The sustained, paradoxical over-activation of these traditionally pro-survival pathways is believed to trigger the cellular senescence response in PTEN-low cancer cells.[4]

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